molecular formula C5H7FN4O2 B11744415 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine

1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine

Cat. No.: B11744415
M. Wt: 174.13 g/mol
InChI Key: HTGFYXVKRDTELW-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a fluoroethyl group at position 1 and a nitro group at position 4 on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced through nucleophilic substitution reactions using fluoroethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized forms.

    Reduction: Formation of 1-(2-Fluoroethyl)-4-amino-1H-pyrazol-5-amine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes involving nitro and fluoro groups.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoroethyl)-4-nitro-1H-pyrazole: Similar structure but lacks the amine group.

    1-(2-Fluoroethyl)-4-amino-1H-pyrazol-5-amine: Similar structure but with an amino group instead of a nitro group.

    1-(2-Fluoroethyl)-4-nitro-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine is unique due to the combination of the fluoroethyl and nitro groups on the pyrazole ring. This combination imparts specific chemical and biological properties that can be exploited in various applications. The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the same molecule allows for fine-tuning of its reactivity and interactions with other molecules.

Properties

Molecular Formula

C5H7FN4O2

Molecular Weight

174.13 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-nitropyrazol-3-amine

InChI

InChI=1S/C5H7FN4O2/c6-1-2-9-5(7)4(3-8-9)10(11)12/h3H,1-2,7H2

InChI Key

HTGFYXVKRDTELW-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1[N+](=O)[O-])N)CCF

Origin of Product

United States

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